molecular formula C19H34BrN B14587044 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide CAS No. 61237-17-0

1-Dodecyl-3,4-dimethylpyridin-1-ium bromide

Cat. No.: B14587044
CAS No.: 61237-17-0
M. Wt: 356.4 g/mol
InChI Key: QCKYEHITUOUZOW-UHFFFAOYSA-M
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Description

1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C19H34BrN. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its long hydrophobic dodecyl chain and a pyridinium head group, which makes it effective in reducing surface tension and forming micelles in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide typically involves the quaternization of 3,4-dimethylpyridine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion. The product is isolated by filtration and dried under reduced pressure to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Dodecyl-3,4-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of 1-Dodecyl-3,4-dimethylpyridin-1-ium.

    Substitution: 1-Dodecyl-3,4-dimethylpyridin-1-ium chloride or sulfate.

    Hydrolysis: Pyridine derivatives and dodecanol.

Scientific Research Applications

1-Dodecyl-3,4-dimethylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing membrane proteins and enhancing the permeability of cell membranes. The pyridinium head group interacts with negatively charged surfaces, while the hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is unique due to the presence of two methyl groups on the pyridine ring, which enhances its hydrophobicity and surfactant properties compared to other similar compounds. This structural feature makes it more effective in applications requiring strong surfactant activity and micelle formation .

Properties

CAS No.

61237-17-0

Molecular Formula

C19H34BrN

Molecular Weight

356.4 g/mol

IUPAC Name

1-dodecyl-3,4-dimethylpyridin-1-ium;bromide

InChI

InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-18(2)19(3)17-20;/h14,16-17H,4-13,15H2,1-3H3;1H/q+1;/p-1

InChI Key

QCKYEHITUOUZOW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC(=C(C=C1)C)C.[Br-]

Origin of Product

United States

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